4-Butylsulfonylacetophenone
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Overview
Description
4-Butylsulfonylacetophenone is an organic compound with the molecular formula C12H16O3S It is a member of the sulfone family, characterized by the presence of a sulfonyl group attached to an acetophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylsulfonylacetophenone typically involves the sulfonylation of acetophenone derivatives. One common method includes the reaction of acetophenone with butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Butylsulfonylacetophenone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
4-Butylsulfonylacetophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Butylsulfonylacetophenone involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The acetophenone moiety can undergo keto-enol tautomerism, influencing its reactivity in different chemical environments .
Comparison with Similar Compounds
- Phenylsulfonylacetophenone
- Methylsulfonylacetophenone
- Ethylsulfonylacetophenone
Comparison: 4-Butylsulfonylacetophenone is unique due to the presence of the butyl group, which imparts distinct steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes .
Properties
Molecular Formula |
C12H16O3S |
---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-(4-butylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C12H16O3S/c1-3-4-9-16(14,15)12-7-5-11(6-8-12)10(2)13/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
OGLWBROJGWFVDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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